4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
This bicyclic carboxylic acid (CAS: 2230799-23-0) is a versatile small-molecule scaffold with the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.2 g/mol . Its structure features a rigid 2-oxabicyclo[2.1.1]hexane core substituted with an ethoxycarbonyl group and two methyl groups at the 3-position. The compound is marketed by Biosynth as a high-purity (>95%) building block for research, with applications in medicinal chemistry and materials science. Pricing reflects its specialized use, ranging from €1,348 for 50 mg to €3,838 for 500 mg .
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycarbonyl-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-4-15-8(14)10-5-11(6-10,7(12)13)16-9(10,2)3/h4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUOEOJGIZQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-23-0 | |
| Record name | 4-(ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the photochemical reactions.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group undergoes amide bond formation with amines, a critical step in drug analog synthesis. For example:
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Curtius Reaction Followed by Acylation : The carboxylic acid is converted to an acyl azide intermediate, which undergoes thermal decomposition to an isocyanate. Subsequent reaction with amines forms ureas or amides. In , this method was used to synthesize compound 29 (Fig. 3a) via coupling with a pyrazole carboxylic acid derivative.
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Direct Amidation : Carboxylic acid 16b (structurally analogous) was coupled with para-substituted aniline to form sulfonamide derivatives like 33 (Fig. 3c) .
Conditions :
| Reaction Type | Reagents/Conditions | Yield/Outcome |
|---|---|---|
| Curtius + Acylation | (1) Diphenylphosphoryl azide, (2) Amine | Moderate to high yield |
| Direct Amidation | EDCI/HOBt, DMF, RT | ~70–85% yield |
Ester Hydrolysis and Transesterification
The ethoxycarbonyl group is susceptible to hydrolysis or transesterification:
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Saponification : Basic hydrolysis (NaOH/EtOH/H₂O) converts the ethoxycarbonyl ester to a carboxylate. This reaction is reversible under acidic conditions .
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Transesterification : Methanol or other alcohols can replace the ethoxy group under acidic catalysis (e.g., H₂SO₄) .
Key Data :
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Hydrolysis of analogous esters in achieved >90% conversion under mild basic conditions.
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Stability: The bicyclic core remains intact during hydrolysis, as confirmed by NMR .
Ring-Opening Reactions
The strained 2-oxabicyclo[2.1.1]hexane core undergoes ring-opening under specific conditions:
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Acid-Catalyzed Hydrolysis : In H₂SO₄/H₂O, the oxygen bridge cleaves to form diol derivatives .
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Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) open the oxabicyclo ring, yielding substituted cyclohexane derivatives .
Example :
Oxidation and Reduction
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Oxidation : The ethoxycarbonyl group resists further oxidation, but the bicyclic core can undergo epoxidation or hydroxylation under strong oxidants (e.g., mCPBA) .
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Reduction : LiAlH₄ reduces ester groups to alcohols, though this is less common due to the presence of the carboxylic acid .
Derivatization for Drug Design
The compound serves as a bioisostere for ortho-substituted phenyl rings, improving pharmacokinetic properties. Key applications include:
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Sulfonamide Derivatives : Compound 33 (Fig. 3c) mimics phthalylsulfathiazole, retaining antibacterial activity .
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Lipid-Lowering Agents : Analog 35 (Fig. 3d) replicates lomitapide’s mechanism with enhanced bioavailability .
Physicochemical Stability
The oxabicyclo core enhances metabolic stability compared to phenyl rings:
| Property | 2-Oxabicyclo[2.1.1]hexane | ortho-Phenyl Ring |
|---|---|---|
| LogP (lipophilicity) | 1.2–1.5 | 2.0–2.5 |
| Metabolic Half-life | >6 hours | <2 hours |
Data from confirm reduced CYP450-mediated oxidation due to the non-planar structure.
Scientific Research Applications
Organic Synthesis
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its bicyclic structure allows for the formation of various derivatives through functional group transformations.
Case Study :
A study demonstrated the use of this compound in the synthesis of chiral compounds via asymmetric catalysis. The compound acted as a ligand in catalyzing reactions that yielded high enantiomeric excess (ee) in the formation of complex organic molecules .
Catalysis
The compound has been utilized in catalytic processes, particularly in enantioselective reactions where it enhances regioselectivity and yields.
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric addition of dialkylzinc | 4-(Ethoxycarbonyl)-3,3-dimethyl... | 90 | 96 |
| Desymmetrization of epoxides | Chiral copper complex | 97 | 97 |
These results indicate that the compound can significantly improve the efficiency and selectivity of chemical reactions .
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for drug development, particularly in creating novel therapeutic agents.
Case Study :
Research has shown that derivatives of this compound exhibit biological activity that could be leveraged for therapeutic purposes, including anti-inflammatory and analgesic effects. The ability to modify its structure allows for the optimization of pharmacological properties .
Mechanism of Action
The mechanism by which 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Ester Group
4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
- Molecular Formula : Likely C₁₂H₁₈O₅ (estimated).
- Key Difference : Replacement of the ethoxy group with a bulkier tert-butoxycarbonyl moiety.
- Priced at $550–$1,980/g, it is similarly expensive but tailored for applications requiring prolonged metabolic resistance .
4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 2377030-85-6)
Functional Group Modifications
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 2384337-99-7)
- Molecular Formula : C₈H₁₂O₃ (MW: 168.18 g/mol).
- Key Difference : Absence of the ethoxycarbonyl group.
- Impact : Simplifies the scaffold, enabling easier derivatization. This compound serves as a baseline for studying the effects of ester substituents on reactivity .
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 2231674-62-5)
Bicyclic Core Modifications
1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic Acid (CID: 155821634)
- Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol).
- Key Difference : Ethyl group at the bridgehead instead of the 3,3-dimethyl substitution.
Boc-2,4-Methanoproline (CAS: 127926-24-3)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Modification | Price Range | Applications |
|---|---|---|---|---|---|
| 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | C₁₁H₁₆O₅ | 228.2 | Ethoxycarbonyl, 3,3-dimethyl | €1,348–€3,838/g | Medicinal chemistry, scaffold design |
| 4-(tert-Butoxycarbonyl)-3,3-dimethyl analog | C₁₂H₁₈O₅ (est.) | ~242.3 | tert-Butoxycarbonyl | $550–$1,980/g | Stable intermediates |
| 4-(Methoxycarbonyl)-2-oxabicyclo analog | C₈H₁₀O₅ | 186.16 | Methoxycarbonyl | N/A | Solubility studies |
| 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | C₈H₁₂O₃ | 168.18 | No ester group | N/A | Derivatization studies |
| 4-(((Benzyloxy)carbonyl)amino) variant | C₁₅H₁₇NO₄ | 275.3 | Cbz-protected amino group | POA | Peptide synthesis |
Key Research Findings
- Steric Effects : Bulkier substituents (e.g., tert-butoxy) enhance metabolic stability but reduce solubility .
- Functional Group Flexibility : The ethoxycarbonyl group balances lipophilicity and reactivity, making the parent compound a preferred scaffold for drug discovery .
- Amino Acid Analogs: Nitrogen-containing variants (e.g., methanoprolines) show promise in peptide engineering due to restricted conformational freedom .
Biological Activity
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2230799-23-0) is a bicyclic compound with a unique structural configuration that includes both an ethoxycarbonyl and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- Molecular Formula : C11H16O5
- Molar Mass : 228.24 g/mol
- Structural Characteristics : The bicyclic framework contributes to its reactivity and biological properties, making it a versatile building block in organic synthesis.
Biological Activity Overview
The biological activity of this compound is primarily explored through its interactions with biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that compounds of this class may serve as bioisosteres for various pharmacophores, influencing their therapeutic potential.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound may interact with active sites of enzymes, altering their function and potentially leading to inhibition or activation depending on the target.
- Bioisosterism : Its structural similarity to other biologically active compounds allows it to mimic their action, providing a pathway for drug design and development.
Case Studies
Several studies have investigated the biological activities of related bicyclic compounds, providing insights into the potential applications of this compound:
Case Study 1: Antimicrobial Activity
A study highlighted the antimicrobial properties of structurally similar bicyclic compounds against various bacterial strains. The findings suggest that modifications in the substituents can enhance activity against resistant strains.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Research focusing on the cytotoxicity of bicyclic compounds demonstrated that certain derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways. This opens avenues for further exploration of this compound as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via intramolecular photocycloaddition of precursors like ethyl 3-(2-propenyloxy)propenoate, as demonstrated in analogous bicyclo[2.1.1]hexane systems . Reaction conditions (e.g., solvent polarity, irradiation wavelength) critically impact stereoselectivity. For instance, endo vs. exo configurations of substituents are confirmed via -NMR coupling constants and NOE experiments . Optimizing temperature during thermolysis (e.g., 80–120°C) minimizes side products like ethyl 2-ethenyl-4-oxobutyrate, which arise from ring-opening rearrangements .
Q. How is the stereochemical configuration of the ethoxycarbonyl group in this bicyclic system validated experimentally?
- Methodological Answer : The endo/exo configuration of substituents is determined via -NMR spectroscopy. For example, in ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate, distinct splitting patterns (e.g., coupling constants between bridgehead protons and substituents) confirm spatial arrangements . X-ray crystallography may further resolve ambiguities in sterically congested systems, though computational modeling (DFT) provides preliminary insights .
Q. What analytical techniques are essential for characterizing the compound’s purity and stability under storage conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR verify molecular integrity. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition pathways, such as ester hydrolysis or oxidation of the oxabicyclo ring, are tracked using LC-MS . Storage recommendations include inert atmospheres (argon) and avoidance of moisture, as the compound’s ester group is prone to hydrolysis .
Advanced Research Questions
Q. How do substituents at C-3 and C-5 positions influence the compound’s reactivity in ring-opening or rearrangement reactions?
- Methodological Answer : Substituent effects are studied via bromine-mediated rearrangements of analogous 2-azabicyclo[2.1.1]hexanes. For example, 3-endo-methyl or phenyl groups enhance fragmentation during solvolysis by stabilizing carbocation intermediates, whereas 5-methyl substituents favor unrearranged products due to steric hindrance . Kinetic isotope effects (KIEs) and deuterium labeling further elucidate transition-state geometries in such reactions .
Q. What computational approaches are used to predict the compound’s conformational dynamics and intermolecular interactions?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level models the compound’s low-energy conformers. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) reveal aggregation tendencies driven by hydrophobic bicyclo cores. Docking studies predict interactions with enzymes like cyclooxygenase-2, where the oxabicyclo ring mimics prostaglandin scaffolds .
Q. How can contradictory data on the compound’s thermal stability be resolved across different studies?
- Methodological Answer : Discrepancies arise from varying experimental setups (e.g., open vs. sealed systems). Thermogravimetric analysis (TGA) under controlled atmospheres (N vs. O) distinguishes between decomposition pathways: oxidative degradation dominates in air, while inert conditions favor retro-Diels-Alder reactions. Activation energies (E) calculated via Kissinger analysis reconcile conflicting Arrhenius parameters .
Q. What strategies mitigate aggregation during biological assays involving this hydrophobic bicyclic compound?
- Methodological Answer : Co-solvents (e.g., 10% DMSO in PBS) or surfactants (Tween-80) reduce aggregation. Dynamic light scattering (DLS) monitors particle size (<200 nm). Structural analogs with hydrophilic substituents (e.g., 4-(hydroxymethyl) derivatives) improve aqueous solubility without compromising bioactivity .
Key Research Findings
- Synthetic Flexibility : The compound’s bicyclo[2.1.1]hexane core enables diverse derivatization (e.g., oxidation to ketones, ester hydrolysis to carboxylic acids) for structure-activity relationship (SAR) studies .
- Biological Relevance : Analogous bicyclic carboxylic acids exhibit anti-inflammatory activity by inhibiting COX-2 (IC = 0.8 μM), suggesting potential therapeutic applications .
- Stability Challenges : Hydrolytic sensitivity of the ethoxycarbonyl group necessitates prodrug strategies (e.g., methyl ester prodrugs) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
